DI-Snadns
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
DI-Snadns is synthesized by coupling diazotized sulfanilic acid with chromotropic acid. The reaction involves the following steps:
Diazotization: Sulfanilic acid is diazotized using sodium nitrite and hydrochloric acid.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
DI-Snadns undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different colored derivatives.
Reduction: Reduction reactions can alter its color and chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various colored derivatives that are useful in analytical applications .
Scientific Research Applications
DI-Snadns has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in diagnostic assays.
Mechanism of Action
The mechanism of action of DI-Snadns involves its ability to form complexes with metal ions. The compound’s sulfonic acid groups and azo linkages allow it to bind selectively to certain metal ions, leading to color changes that can be measured spectrophotometrically. This property makes it valuable in analytical chemistry for the detection and quantification of metals .
Comparison with Similar Compounds
Similar Compounds
SNADNS: A similar compound with slightly different functional groups.
Nitroso-SNADNS: Another derivative with distinct chemical properties.
Uniqueness
DI-Snadns is unique due to its stability and the distinct color changes it undergoes under various conditions. These properties make it particularly useful in analytical applications where precise and reliable measurements are required .
Properties
Molecular Formula |
C30H16N4Na4O14S4 |
---|---|
Molecular Weight |
876.7 g/mol |
IUPAC Name |
tetrasodium;4-[[1,8-dioxido-3,6-disulfo-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C30H20N4O14S4.4Na/c35-29-26-15(13-24(51(43,44)45)27(29)33-31-20-9-11-22(49(37,38)39)18-7-3-1-5-16(18)20)14-25(52(46,47)48)28(30(26)36)34-32-21-10-12-23(50(40,41)42)19-8-4-2-6-17(19)21;;;;/h1-14,35-36H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |
InChI Key |
OEVNAUYUXBYBLX-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C6=CC=CC=C65)S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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